N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a benzo[d]thiazole moiety and a spirocyclic system, which are often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Spirocyclic system formation: The spirocyclic system can be synthesized by reacting a suitable cyclic ketone with a hydrazine derivative.
Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the spirocyclic system using an acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzo[d]thiazole ring or the spirocyclic system.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their diverse biological activities.
Spirocyclic compounds: Often exhibit unique chemical and biological properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is unique due to its combination of a benzo[d]thiazole ring and a spirocyclic system, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21-14(24)17(20-16(21)25)6-8-22(9-7-17)10-13(23)19-15-18-11-4-2-3-5-12(11)26-15/h2-5H,6-10H2,1H3,(H,20,25)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMZZBCMURKKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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